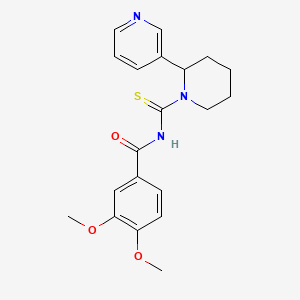![molecular formula C20H12ClN3O4 B10878203 (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B10878203.png)
(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide is a complex organic molecule characterized by its unique structure, which includes a furan ring, a cyano group, and nitrophenyl and chlorophenyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using chlorobenzene and a suitable acylating agent.
Addition of the cyano group: This can be done via a nucleophilic substitution reaction using a cyanide source.
Formation of the prop-2-enamide structure: This involves the reaction of the intermediate with an appropriate amide source under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium amide (NaNH2), dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Furanones.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano and nitro groups are often involved in these interactions, contributing to the compound’s bioactivity.
Vergleich Mit ähnlichen Verbindungen
(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide: can be compared with other compounds having similar structural features:
(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide: Similar structure but with a bromine atom instead of chlorine.
(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(4-methylphenyl)prop-2-enamide: Similar structure but with a methyl group instead of a nitro group.
These comparisons highlight the unique properties of This compound
Eigenschaften
Molekularformel |
C20H12ClN3O4 |
|---|---|
Molekulargewicht |
393.8 g/mol |
IUPAC-Name |
(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C20H12ClN3O4/c21-15-3-1-13(2-4-15)19-10-9-18(28-19)11-14(12-22)20(25)23-16-5-7-17(8-6-16)24(26)27/h1-11H,(H,23,25)/b14-11+ |
InChI-Schlüssel |
JDBNIYLDUHTZBR-SDNWHVSQSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B10878122.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3-chlorobenzyl)piperazine](/img/structure/B10878126.png)
![7-benzyl-2-(2,4-dichlorophenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10878128.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(ethylsulfonyl)piperazine](/img/structure/B10878135.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878141.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide](/img/structure/B10878142.png)
![N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-2-carbohydrazide](/img/structure/B10878147.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10878149.png)
![2-{3-[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10878158.png)
![8-[4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10878176.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878178.png)
![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10878182.png)
![1-(Furan-2-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10878189.png)

